N1-(2-cyanophenyl)-N2-(2,2-dimethoxyethyl)oxalamide
CAS No.: 898349-95-6
Cat. No.: VC4305007
Molecular Formula: C13H15N3O4
Molecular Weight: 277.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898349-95-6 |
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Molecular Formula | C13H15N3O4 |
Molecular Weight | 277.28 |
IUPAC Name | N'-(2-cyanophenyl)-N-(2,2-dimethoxyethyl)oxamide |
Standard InChI | InChI=1S/C13H15N3O4/c1-19-11(20-2)8-15-12(17)13(18)16-10-6-4-3-5-9(10)7-14/h3-6,11H,8H2,1-2H3,(H,15,17)(H,16,18) |
Standard InChI Key | ZOHHZFNWJOYPDQ-UHFFFAOYSA-N |
SMILES | COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)OC |
Introduction
N1-(2-cyanophenyl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic organic compound belonging to the oxalamide family. This class of compounds is characterized by the presence of two amide groups connected via an oxalyl backbone. The compound’s structure and functional groups suggest potential applications in medicinal chemistry, particularly in drug design and molecular docking studies.
Synthesis
The synthesis of N1-(2-cyanophenyl)-N2-(2,2-dimethoxyethyl)oxalamide typically involves:
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Starting Materials: 2-cyanobenzoyl chloride and 2,2-dimethoxyethylamine.
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Reaction Conditions: Coupling reactions under mild conditions with a base (e.g., triethylamine) to neutralize byproducts.
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Purification: The product is purified using recrystallization or chromatographic techniques.
Spectroscopic Characterization
The structural identity of the compound can be confirmed using advanced spectroscopic methods:
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1H NMR: Signals for aromatic protons, methoxy groups, and amide hydrogens.
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13C NMR: Peaks corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons.
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IR Spectroscopy: Characteristic absorption bands for:
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Amide C=O (~1650 cm⁻¹)
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Nitrile C≡N (~2200 cm⁻¹)
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Ether C-O (~1100 cm⁻¹)
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Molecular Docking Studies
The presence of amide groups and a nitrile moiety suggests that the compound may act as a ligand for biological targets such as enzymes or receptors. Preliminary in silico studies could explore its binding affinity toward enzymes like lipoxygenase or kinases.
Potential Applications
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Drug Design: The oxalamide scaffold is known for its bioactivity, making this compound a candidate for further pharmacological profiling.
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Material Science: The compound’s functional groups may enable applications in polymer chemistry or as intermediates in organic synthesis.
Limitations and Future Directions
While the compound shows promise in theoretical studies, experimental data on its biological activity remain limited. Future research should focus on:
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In Vitro Studies: Testing its activity against specific biological targets.
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Toxicological Profiling: Assessing safety for potential therapeutic use.
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Derivatives Development: Synthesizing analogs to optimize its properties.
Note:
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